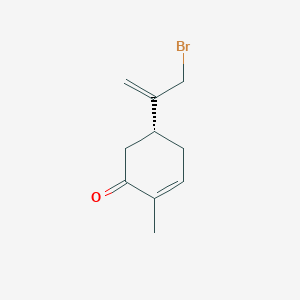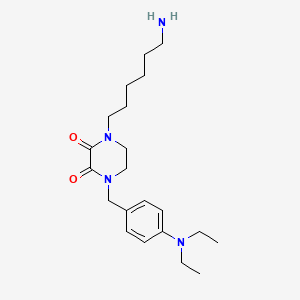
6-Methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound is characterized by the presence of a thiazine ring, which contains both sulfur and nitrogen atoms, making it a versatile molecule in organic synthesis and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with acetophenone, followed by cyclization with thiourea under microwave irradiation . The reaction conditions often involve the use of catalysts such as ferric chloride, cesium carbonates, and perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-phenyl-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ferric chloride, cesium carbonates, perchloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazine derivatives with altered functional groups .
Applications De Recherche Scientifique
6-Methyl-2-phenyl-1,3-thiazin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methyl-2-phenyl-1,3-thiazin-4-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, influencing various biochemical pathways . This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine: Another thiazine derivative with similar biological activities.
Benzothiazine Derivatives: Known for their medicinal importance and similar pharmacological properties.
Uniqueness
6-Methyl-2-phenyl-1,3-thiazin-4-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Propriétés
Numéro CAS |
77832-00-9 |
|---|---|
Formule moléculaire |
C11H10ClNO5S |
Poids moléculaire |
303.72 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid |
InChI |
InChI=1S/C11H9NOS.ClHO4/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
Clé InChI |
FDQXSIHUQLSJHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N=C(S1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



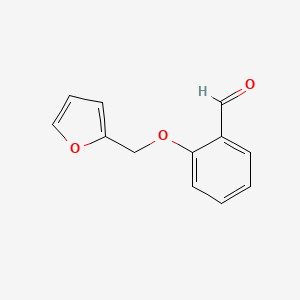
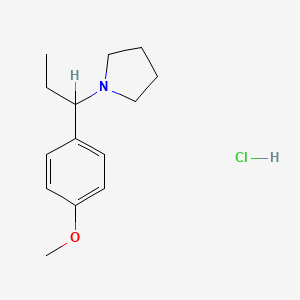
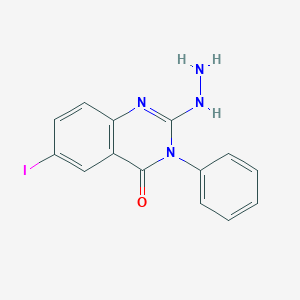


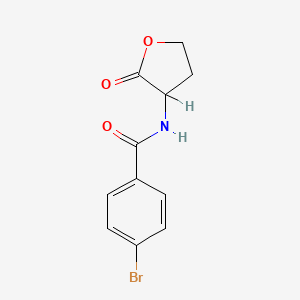
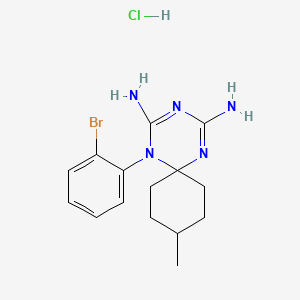
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
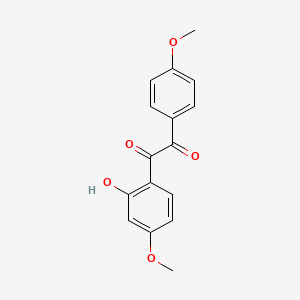
silane](/img/structure/B14449210.png)
